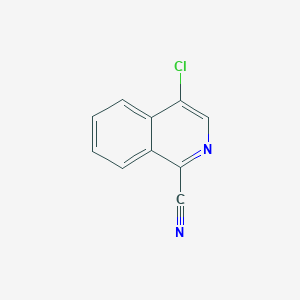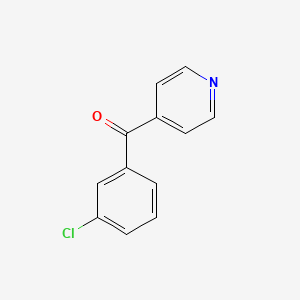![molecular formula C15H22N2O5 B1605063 2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate CAS No. 36339-04-5](/img/structure/B1605063.png)
2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester: is a synthetic compound that belongs to the class of beta-amino acids This compound is characterized by the presence of an acetylamino group and a methoxyphenyl group, making it a unique derivative of beta-alanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester typically involves the reaction of beta-alanine with 5-(acetylamino)-2-methoxyphenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with 2-methoxyethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition and protein modification.
- Studied for its effects on cellular metabolism and signaling pathways.
Medicine:
- Explored for its potential as a drug candidate for various diseases.
- Used in the development of diagnostic tools and assays.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings .
作用機序
The mechanism of action of Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, altering their activity and function. It may also modulate signaling pathways by affecting the phosphorylation status of key proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress response and cellular metabolism .
類似化合物との比較
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester
Comparison:
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester: This compound has a butyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester: The presence of an ethyl group instead of a methoxyethyl group can influence its biological activity and interaction with molecular targets.
Uniqueness: Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl ester group enhances its solubility and stability, making it a valuable compound for various applications .
特性
CAS番号 |
36339-04-5 |
|---|---|
分子式 |
C15H22N2O5 |
分子量 |
310.35 g/mol |
IUPAC名 |
2-methoxyethyl 3-(5-acetamido-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-11(18)17-12-4-5-14(21-3)13(10-12)16-7-6-15(19)22-9-8-20-2/h4-5,10,16H,6-9H2,1-3H3,(H,17,18) |
InChIキー |
JCXUJLWOJLTKRV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC |
Key on ui other cas no. |
36339-04-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1604981.png)


![methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate](/img/structure/B1604985.png)





![Benzo[4,5]thieno[2,3-b]quinoxaline](/img/structure/B1604994.png)



